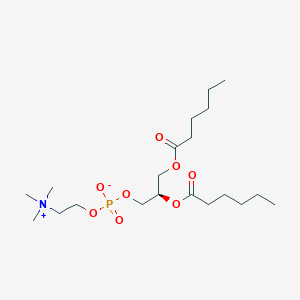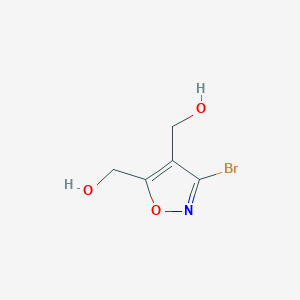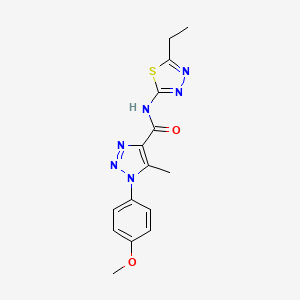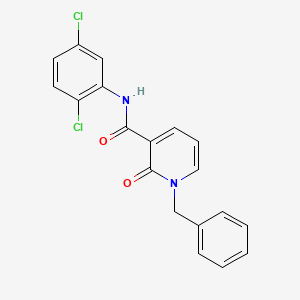
1,2-Dihexanoyl-sn-glicero-3-fosfocolina
Descripción general
Descripción
1,2-Dihexanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid, specifically a phosphatidylcholine, where both acyl groups are hexanoyl. This compound is commonly used in the generation of micelles, liposomes, and other types of artificial membranes due to its surfactant properties.
Aplicaciones Científicas De Investigación
1,2-Dihexanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Employed in the formation of liposomes for drug delivery systems and as a component in artificial membranes.
Medicine: Investigated for its potential in targeted drug delivery and as a carrier for therapeutic agents.
Industry: Utilized in the production of cosmetics and personal care products due to its surfactant properties .
Mecanismo De Acción
Target of Action
1,2-Dihexanoyl-sn-glycero-3-phosphocholine, also known as a phosphatidylcholine , is a type of phospholipid that plays a crucial role in the formation of cell membranes. It primarily targets cell membranes and lipid bilayers, where it contributes to their structural integrity .
Mode of Action
This compound acts as a surfactant, reducing surface tension and facilitating the formation of micelles, liposomes, and other types of artificial membranes . By integrating into cell membranes, it influences their fluidity and permeability, affecting the transport of substances in and out of cells .
Biochemical Pathways
1,2-Dihexanoyl-sn-glycero-3-phosphocholine is involved in lipid metabolism and membrane biosynthesis . It can be metabolized by various enzymes, including phospholipases , which can cleave the compound to produce other bioactive lipids. These lipids can then participate in various signaling pathways, influencing cellular functions .
Pharmacokinetics
The pharmacokinetics of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine are largely dependent on its formulation and route of administration. As a lipophilic compound, it is expected to have good absorption and distribution profiles when administered orally or intravenously . .
Result of Action
The incorporation of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine into cell membranes can alter their properties, potentially influencing cellular processes such as signal transduction, protein localization, and vesicular transport . Additionally, the metabolites produced from this compound can have various biological effects, depending on the specific pathways they are involved in .
Action Environment
The action of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine can be influenced by various environmental factors. For instance, the presence of other lipids can affect its integration into cell membranes . Additionally, factors such as pH and temperature can influence its stability and efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihexanoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerophosphocholine with hexanoic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
In industrial settings, the production of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine involves large-scale esterification reactions using automated reactors. The process includes the purification of the product through techniques such as column chromatography and recrystallization to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihexanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The phosphocholine head group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Hexanoic acid and glycerophosphocholine.
Oxidation: Hexanoic acid derivatives.
Substitution: Various substituted phosphocholine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diheptanoyl-sn-glycero-3-phosphocholine: Similar structure with heptanoyl chains instead of hexanoyl.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Contains myristoyl chains, commonly used in lipid bilayer studies.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Contains palmitoyl chains, widely used in liposome formation
Uniqueness
1,2-Dihexanoyl-sn-glycero-3-phosphocholine is unique due to its shorter hexanoyl chains, which confer distinct properties such as lower melting points and different micelle formation characteristics compared to longer-chain phospholipids. This makes it particularly useful in specific applications where these properties are advantageous .
Propiedades
IUPAC Name |
[(2R)-2,3-di(hexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZARZBAWHITHR-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34506-67-7 | |
| Record name | L-α-Phosphatidylcholine, dicaproyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine](/img/structure/B2489914.png)


![(2E)-3-(3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B2489917.png)

![methyl 4-[5-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]benzoate](/img/structure/B2489919.png)

![4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B2489921.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid](/img/structure/B2489922.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2489926.png)

![5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2489933.png)
